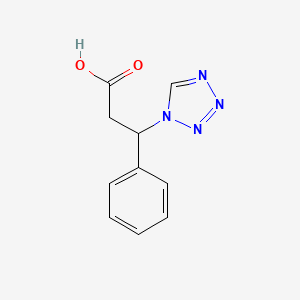

3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Description

3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a tetrazole-containing carboxylic acid derivative characterized by a phenyl group and a tetrazole ring connected via a propanoic acid backbone. Its crystal structure (monoclinic, space group P2₁/c) reveals a dihedral angle of 63.24° between the tetrazole and benzene rings, influencing its conformational stability and intermolecular interactions . The compound exhibits intramolecular O–H···N and O–H···O hydrogen bonds, which stabilize its solid-state structure . Tetrazole derivatives like this are of interest in coordination chemistry due to their ability to act as ligands for metal ions, with applications in catalysis and materials science .

Properties

IUPAC Name |

3-phenyl-3-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(16)6-9(14-7-11-12-13-14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEATIREFBKQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632291-64-6 | |

| Record name | 3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylpropanoic acid backbone. One common method involves the reaction of phenylacetic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drugs.

Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and anti-inflammatory activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Functional Group Variations: Tetrazole vs. Triazole Derivatives

- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic Acid (CAS 1450828-63-3) Key Differences: Replaces the tetrazole ring with a 1,2,4-triazole (three nitrogen atoms vs. four in tetrazole) and introduces a hydroxyl group at the β-position. The hydroxyl group enhances hydrogen-bonding capacity and solubility in polar solvents . Applications: Used as an impurity reference standard (e.g., Prothioconazole Impurity 10) and in agrochemical research .

- Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 106535-19-7) Key Differences: Ester group replaces the carboxylic acid, and the phenyl group is absent. Impact: The ester increases lipophilicity and reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids). The lack of a phenyl group diminishes π-π stacking interactions, affecting crystallinity . Applications: Intermediate in pharmaceutical synthesis, particularly for antifungal agents .

Substituent Modifications

- 3-(1H-Tetrazol-1-yl)propanoic Acid (CAS 92614-86-3) Key Differences: Lacks the phenyl group, resulting in a simpler aliphatic structure. Impact: Reduced steric hindrance and aromatic interactions may enhance flexibility and solubility in aqueous media. Lower molecular weight (183.16 g/mol vs. 244.23 g/mol for the target compound) impacts pharmacokinetic properties . Applications: Used as a bioisostere for carboxylic acids in drug design .

- 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic Acid (CAS 832740-17-7) Key Differences: Incorporates a phenoxy linker between the tetrazole and carboxylic acid. Impact: The ether linkage increases conformational flexibility and introduces additional hydrogen-bonding sites. The para-substitution pattern may enhance metal chelation in coordination polymers .

Stereochemical Variants

- (2S)-3-Phenyl-3-(1H-tetrazol-1-yl)propanoic Acid Key Differences: Chiral center at the C2 position (S-configuration). Impact: Stereochemistry influences binding to chiral receptors or enzymes.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Coordination Chemistry : The phenyl group in the target compound enhances π-π interactions in metal-organic frameworks (MOFs), whereas triazole derivatives prioritize hydrogen bonding .

- Bioisosterism: Tetrazole analogs like 3-(1H-tetrazol-1-yl)propanoic acid serve as non-classical bioisosteres for carboxylic acids, improving metabolic stability in drug candidates .

- Synthetic Accessibility: The target compound’s higher cost (€640/50mg vs. €497/250mg for 3,3-dimethylpent-4-enoic acid) reflects synthetic complexity and demand in niche applications .

Biological Activity

3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The tetrazole ring is known for its bioactivity, and the phenyl group can enhance the pharmacological properties of the compound. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure

The chemical structure of this compound is characterized by a propanoic acid backbone with a phenyl group and a tetrazole moiety. The molecular formula is .

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives can inhibit bacterial growth effectively. In one study, 3-(phenyl(1,3-thiazol-2-yl)propanoic acid derivatives demonstrated promising antibacterial activity against various strains .

Anti-inflammatory Effects

Some studies have suggested that tetrazole derivatives possess anti-inflammatory properties. The ability to modulate inflammatory pathways can be beneficial in treating diseases characterized by chronic inflammation. However, specific data on the anti-inflammatory effects of this compound remains sparse and requires further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with sodium azide under acidic conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Phenyl-3-(1H-tetrazol-1-yl)propanoic acid, and how do reaction conditions affect yields?

- Answer : The synthesis typically involves forming the tetrazole ring followed by introducing phenyl and propanoic acid groups. A documented method uses 2-amino-3-phenylpropanoic acid reacted with sodium azide and triethoxymethane in acetic acid at 80°C for 3 hours, yielding the compound after precipitation with HCl . Reaction conditions (e.g., temperature, solvent purity, and stoichiometry) critically influence yields, which are often moderate (40–60%) due to competing side reactions like incomplete cyclization or hydrolysis of intermediates. Optimization via pH control or catalyst addition (e.g., ZnCl₂) may improve efficiency.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

- Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation, revealing bond lengths, angles, and stereochemistry. For example, the dihedral angle between the tetrazole and phenyl rings is 63.24°, stabilized by intramolecular O–H···N and O–H···O hydrogen bonds . Complementary techniques include:

- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, tetrazole protons at δ 8.9–9.3 ppm).

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole C–N stretches at 1450–1600 cm⁻¹) .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared for biological assays?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO: ~1 mg/mL; ethanol: ~2 mg/mL). For biological studies, prepare stock solutions in DMSO or ethanol, then dilute in PBS (pH 7.2, solubility ~1 mg/mL). Note: Residual organic solvents >0.1% can interfere with assays, so use lyophilized forms for aqueous buffers .

Advanced Research Questions

Q. How does the stereochemical configuration influence the biological activity of this compound, and what methods are used to study this?

- Answer : The stereochemistry at the C3 position (tetrazole attachment) affects receptor binding. For instance, R-configuration derivatives show enhanced inhibition of amyloid-β aggregation compared to S-forms. Chiral HPLC or enzymatic resolution isolates enantiomers, while molecular docking simulations predict binding affinities to targets like HDACs or Aβ42 . In vitro assays (e.g., osteoclast resorption models) validate stereospecific bioactivity .

Q. What strategies are employed to synthesize derivatives of this compound to enhance therapeutic efficacy?

- Answer : Key strategies include:

- Carboxylic acid modification : Esterification or amide formation (e.g., coupling with benzodiazepine moieties) to improve blood-brain barrier penetration .

- Tetrazole substitution : Introducing electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .

- Hybrid molecules : Conjugation with triazole or pyrazole rings to target dual pathways (e.g., HDAC and kinase inhibition) .

- Example : 3-Phenylpropanoyl-diazepane derivatives (C₁₇H₂₄N₂O₃) exhibit improved anti-proliferative activity in cancer cell lines .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies:

- Standardized protocols : Use identical solvent concentrations (e.g., ≤0.1% DMSO) and cell passage numbers.

- Orthogonal assays : Validate Aβ42 aggregation inhibition via both Thioflavin T fluorescence and TEM imaging .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like pH or incubation time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.